3,5-Diiodo-2-methoxypyridin-4-amine
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Overview
Description
3,5-Diiodo-2-methoxypyridin-4-amine: is a chemical compound with the molecular formula C6H6I2N2O and a molecular weight of 375.93 g/mol It is characterized by the presence of two iodine atoms, a methoxy group, and an amine group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diiodo-2-methoxypyridin-4-amine typically involves the iodination of a pyridine derivative. One common method is the Suzuki cross-coupling reaction, where a pyridine derivative is coupled with arylboronic acids in the presence of a palladium catalyst and a base such as potassium phosphate . The reaction conditions often include the use of tetrakis(triphenylphosphine)palladium(0) as the catalyst and a suitable solvent.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 3,5-Diiodo-2-methoxypyridin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide or potassium iodide in the presence of a suitable solvent.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the iodine atoms .
Scientific Research Applications
3,5-Diiodo-2-methoxypyridin-4-amine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Diiodo-2-methoxypyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 3,5-Diiodo-4-methoxypyridin-2-amine
- 2,6-Diiodo-5-methoxypyridin-3-ol
- 4-Amino-3-methoxypyridine
Comparison: Compared to similar compounds, 3,5-Diiodo-2-methoxypyridin-4-amine is unique due to its specific substitution pattern on the pyridine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
3,5-diiodo-2-methoxypyridin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6I2N2O/c1-11-6-4(8)5(9)3(7)2-10-6/h2H,1H3,(H2,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AULPCJJVTQUIMH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=C1I)N)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6I2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00856807 |
Source
|
Record name | 3,5-Diiodo-2-methoxypyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00856807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.93 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1352396-29-2 |
Source
|
Record name | 3,5-Diiodo-2-methoxypyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00856807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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